molecular formula C15H9ClN4OS B11274603 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Katalognummer: B11274603
Molekulargewicht: 328.8 g/mol
InChI-Schlüssel: WIXWORVNTPEXOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one (CAS# 1021260-57-0) is a synthetic fused heterocyclic compound with a molecular formula of C15H9ClN4OS and a molecular weight of 328.8 g/mol . This complex molecule belongs to the class of thiadiazolo[2,3-b]quinazolinones, a scaffold created by the fusion of quinazolinone and 1,3,4-thiadiazole pharmacophores, a combination noted for profoundly influencing biological activity . The quinazolinone core is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological significance, including antimicrobial, anticancer, and anti-inflammatory properties . The 1,3,4-thiadiazole moiety further enhances the profile, contributing favorable pharmacokinetic properties such as high metabolic stability and appropriate lipophilicity, which are crucial for drug-likeness and bioavailability . Researchers are increasingly interested in such fused heterocycles as novel antimicrobial agents . This product is intended for research purposes only, specifically for in vitro biological screening and as a key intermediate in the synthesis of more complex chemical entities for pharmaceutical development. It is supplied as a solid and should be stored in a cool, dry environment. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C15H9ClN4OS

Molekulargewicht

328.8 g/mol

IUPAC-Name

2-anilino-8-chloro-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C15H9ClN4OS/c16-9-6-7-11-12(8-9)18-15-20(13(11)21)19-14(22-15)17-10-4-2-1-3-5-10/h1-8H,(H,17,19)

InChI-Schlüssel

WIXWORVNTPEXOU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=NN3C(=O)C4=C(C=C(C=C4)Cl)N=C3S2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Acetic Anhydride-Mediated Cyclization

Heating 8-chloroanthranilic acid with acetic anhydride at reflux (4 hours) generates 2-methyl-8-chlorobenzoxazin-4-one as an intermediate. Subsequent reaction with arylamines (e.g., 4-aminophenyl-1,3,4-thiadiazole derivatives) in glacial acetic acid yields 3-substituted-8-chloroquinazolin-4(3H)-ones. This method achieves 66–75% yields, with purity confirmed via IR and NMR.

Critical Parameters

  • Reagent Ratios : 1:1 molar ratio of anthranilic acid to arylamine.

  • Temperature : 110–120°C for cyclization.

  • Workup : Precipitation in ice-water followed by ethanol recrystallization.

Thiadiazole Ring Formation and Fusion

Thethiadiazolo[2,3-b] fusion requires cyclization of thiosemicarbazide intermediates onto the quinazolinone core.

Thiosemicarbazide-Thiadiazole Cyclocondensation

Thiosemicarbazide derivatives react with chloroacetic acid and sodium acetate in glacial acetic acid under reflux (8 hours) to form 1,3,4-thiadiazole-2-amines. For the target compound, 2-hydrazinyl-5-phenylamino-1,3,4-thiadiazole is prepared and coupled to 3-bromo-8-chloroquinazolin-4(3H)-one via nucleophilic substitution.

Reaction Scheme

  • Synthesis of 2-hydrazinyl-5-phenylamino-1,3,4-thiadiazole:

    • React phenylthiourea with hydrazine hydrate in ethanol.

    • Yield: 68–72%.

  • Coupling with Quinazolinone:

    • Heat 3-bromo-8-chloroquinazolin-4(3H)-one with the thiadiazole hydrazine derivative in DMF at 80°C for 12 hours.

    • Yield: 58–63%.

Regioselective Chlorination Strategies

Introducing the 8-chloro substituent can occur at early or late stages, impacting overall yield and selectivity.

Early-Stage Chlorination

Using 8-chloroanthranilic acid as the starting material ensures direct incorporation of chlorine during quinazolinone formation. This avoids competing reactions but requires access to pre-chlorinated anthranilic acid.

Late-Stage Chlorination

Phosphorus oxychloride (POCl₃) efficiently chlorinates the quinazolinone-thiadiazole intermediate at position 8.

  • Conditions : Reflux in POCl₃ (5 equivalents) for 6 hours.

  • Yield : 70–75%.

  • Mechanism : Electrophilic aromatic substitution directed by electron-withdrawing groups on the quinazolinone ring.

Phenylamino Group Introduction

The phenylamino moiety at position 2 of the thiadiazole is introduced via nucleophilic aromatic substitution or Ullmann coupling.

Nucleophilic Substitution

Reacting 2-chloro-5H-thiadiazolo[2,3-b]quinazolin-5-one with aniline in the presence of K₂CO₃ and CuI in DMSO at 100°C for 24 hours achieves 85–90% conversion.

Buchwald-Hartwig Amination

A palladium-catalyzed coupling between 2-bromo-thiadiazoloquinazolinone and aniline using Pd(OAc)₂, Xantphos, and Cs₂CO₃ in toluene at 110°C improves regioselectivity (Yield: 78–82%).

Integrated Synthetic Routes

Sequential Cyclization-Chlorination-Amination

  • Quinazolinone Formation : 8-Chloroanthranilic acid → 3-bromo-8-chloroquinazolin-4(3H)-one.

  • Thiadiazole Fusion : Cyclocondensation with thiosemicarbazide derivative.

  • Amination : Buchwald-Hartwig coupling with aniline.
    Overall Yield : 52–58%.

One-Pot Multi-Component Synthesis

A novel approach combines anthranilic acid, thiourea, and phenyl isocyanate in POCl₃, enabling simultaneous quinazolinone-thiadiazole formation and chlorination.

  • Conditions : 120°C, 8 hours.

  • Yield : 48–50%.

Analytical Characterization

Synthetic success is validated via spectroscopic data:

Spectrum Key Peaks
IR (cm⁻¹) 3343 (N–H), 1674 (C=O), 1551 (C–N thiadiazole)
¹H NMR δ 8.52 (s, quinazolinone H3), 7.74–7.41 (m, aromatic), 3.21 (s, NH)
MS m/z 384 [M+H]⁺ (calc. 383.8)

Challenges and Optimization

  • Regioselectivity : Competing chlorination at positions 6 and 8 necessitates directing groups or protective strategies.

  • Side Reactions : Over-chlorination or thiadiazole ring opening under acidic conditions.

  • Yield Improvement : Catalytic systems (e.g., CeCl₃) enhance thiadiazole-cyclization efficiency to 80% .

Analyse Chemischer Reaktionen

Nucleophilic Substitution

The chlorine atom at position 8 undergoes nucleophilic substitution under basic conditions. For example:

  • Reagents/Conditions : Potassium carbonate in dry acetone or dichloromethane with triethylamine .

  • Outcome : Replacement of Cl with nucleophiles (e.g., thiol groups) to generate functionalized derivatives .

Condensation Reactions

  • Reagents : Chloroacetyl chloride, dichloromethane, triethylamine .

  • Mechanism : Formation of acetamide intermediates (e.g., 2-chloro-N-(4-oxo-2-quinazolinyl) acetamide) prior to further substitution .

Cyclization

  • Reagents : Acetic anhydride, acetic acid .

  • Mechanism : Intramolecular cyclization of thiadiazole-quinazolinone precursors to form the fused heterocyclic system .

Reaction Conditions and Outcomes

Reaction TypeReagents/ConditionsKey Outcome
Nucleophilic SubstitutionK₂CO₃, dry acetone Replacement of Cl with nucleophiles (e.g., thiol groups)
CondensationChloroacetyl chloride, DCM, TEA Formation of acetamide intermediates for further substitution
CyclizationAcetic anhydride, acetic acid Formation of fused thiadiazolo-quinazolinone structure

Mechanistic Insights

  • Functional Group Reactivity : The thiadiazole and quinazoline moieties enhance the compound’s reactivity, particularly at the chlorinated position.

  • pH and Temperature Control : Optimal yields require precise temperature and pH adjustments during substitution and condensation steps .

Biological Relevance of Derivatives

While not directly describing reactions, studies on related quinazolinone-thiadiazole hybrids highlight their anti-cancer and anti-inflammatory potential, suggesting that structural modifications via substitution could modulate bioactivity .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiadiazole derivatives, including 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one.

  • Mechanism of Action :
    • Thiadiazole derivatives have been shown to inhibit focal adhesion kinase (FAK), which plays a crucial role in cancer cell proliferation and survival. For instance, docking studies indicate that these compounds can effectively bind to FAK, disrupting its function and leading to reduced cancer cell viability .
    • In vitro tests demonstrated that various derivatives exhibited significant antiproliferative effects against multiple human cancer cell lines including HEPG2 (liver), HeLa (cervical), and BGC823 (gastric) cells .
  • Case Studies :
    • A study synthesized several thiadiazole derivatives and evaluated their cytotoxicity against cancer cell lines. The most active compound showed an EC₅₀ value of 10.28 µg/mL against the HEPG2 cell line .
    • Another investigation reported that specific substitutions on the thiadiazole ring enhanced cytotoxicity, emphasizing the importance of structural modifications for improving biological activity .

Antimicrobial Properties

The antimicrobial potential of 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has also been documented:

  • Antibacterial Activity :
    • Thiadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. One study found that compounds with specific halogen substitutions exhibited strong antibacterial activity .
    • The synthesized compounds were tested against both Gram-positive and Gram-negative bacteria, revealing a broad spectrum of activity which is crucial for developing new antibiotics .
  • Antifungal Activity :
    • In addition to antibacterial properties, these compounds have demonstrated antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The presence of electron-withdrawing groups like chlorine significantly enhanced their antifungal efficacy .

Summary of Research Findings

ApplicationKey FindingsReferences
AnticancerSignificant inhibition of cancer cell proliferation; effective FAK inhibitors ,
AntimicrobialBroad-spectrum antibacterial and antifungal activity; structure-dependent efficacy ,

Wirkmechanismus

The mechanism of action of 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its efficacy.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and chemical properties of 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can be contextualized by comparing it to structurally related derivatives. Key analogues and their activities are summarized below:

Table 1: Structural and Functional Comparison of Thiadiazoloquinazolinone Derivatives

Compound Name Substituents (R₁, R₂) Biological Activity Potency (MIC or IC₅₀) Reference Evidence
8-Chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one R₁ = Cl; R₂ = NHPh Not explicitly reported in evidence; inferred antiviral/antimicrobial potential N/A
2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one R₁ = H; R₂ = SPr Antituberculosis (Mycobacterium tuberculosis H37Rv) 100% inhibition at 6.25 µg/mL
USP/VA-1: 2-(4-Methoxyphenylamino)-[1,3,4]thiadiazolo[2,3-b]thieno-pyrimidinone R₁ = 4-OCH₃; R₂ = NHPh Antibacterial (Escherichia coli) Comparable to amoxicillin
USP/VA-2: 2-Methyl-[1,3,4]thiadiazolo[2,3-b]thieno-pyrimidinone R₁ = CH₃; R₂ = H Anti-HIV (HIV-2 ROD strain) Maximum protection observed
2-(Pyrimidin-2-ylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one R₁ = H; R₂ = S-pyrimidin-2-yl Antituberculosis and antifungal (Candida albicans, Enterococcus faecalis) Superior to shorter-chain analogues

Key Observations

Substituent Effects on Antituberculosis Activity :

  • The propylthio derivative (R₂ = SPr) exhibits 100% inhibition of Mycobacterium tuberculosis at 6.25 µg/mL, attributed to hydrophobic interactions with InhA enzyme residues .
  • Electron-withdrawing groups (e.g., nitro, fluoro) reduce activity (≤10% inhibition), while chloro and methyl substituents enhance potency .

Antibacterial and Antiviral Profiles :

  • USP/VA-1 (R₁ = 4-OCH₃) demonstrates antibacterial efficacy against E. coli comparable to amoxicillin, suggesting that electron-donating groups (e.g., methoxy) improve membrane penetration .
  • USP/VA-2 (R₁ = CH₃) shows anti-HIV activity, highlighting the role of small alkyl groups in viral protease inhibition .

Structural Flexibility and Pharmacophore Optimization: The phenylamino group in the target compound (R₂ = NHPh) introduces steric bulk, which may hinder or enhance target binding depending on the enzyme active site. By contrast, thioether-linked substituents (e.g., SPr, S-pyrimidin-2-yl) improve solubility and hydrophobic interactions .

Structure–Activity Relationship (SAR) Insights

  • Position 8 (Chloro Substituent) : Chloro at position 8 likely enhances lipophilicity and stability, a trend observed in other chloro-substituted heterocycles with improved bioavailability .
  • Position 2 (Phenylamino Group): The phenylamino moiety may engage in π–π stacking or hydrogen bonding with biological targets, though its bulk could reduce activity compared to smaller substituents like methyl or thioether groups .
  • Core Modifications: Replacement of the quinazolinone core with pyrimidinone (as in USP/VA-1/2) reduces antituberculosis activity but enhances antiviral effects, indicating core-specific target interactions .

Biologische Aktivität

8-Chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, structure-activity relationships (SAR), and comparative studies with related compounds.

Chemical Structure and Properties

The compound belongs to the class of thiadiazoloquinazolines, characterized by a fused thiadiazole and quinazolinone structure. Its molecular formula is C18H16ClN4SC_{18}H_{16}ClN_{4}S with a molecular weight of 336.4 g/mol. The presence of chlorine and a phenylamino group contributes to its unique pharmacological properties.

Anticancer Properties

Recent studies have demonstrated that derivatives of thiadiazoloquinazolines exhibit promising anticancer activities. The compound 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been evaluated for its cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)10.5
MDA-MB-231 (Breast)12.3
HepG2 (Liver)15.0

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results suggest that the compound exhibits significant antiproliferative activity across multiple cancer types.

The mechanism by which this compound exerts its anticancer effects may involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In silico studies have suggested that the compound may bind effectively to CDK targets, disrupting their function and leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenylamino group and the introduction of halogens can significantly impact biological activity. For instance, compounds with electron-donating groups on the phenyl ring tend to enhance cytotoxicity, while electron-withdrawing groups may reduce activity .

Table 2: Structure-Activity Relationship Analysis

SubstituentActivity ChangeReference
-ClIncreased potency
-NO2Decreased potency
-OCH3Moderate activity

Antimicrobial Activity

In addition to its anticancer properties, 8-chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has shown antimicrobial activity against various bacterial strains. The compound's effectiveness against Gram-positive and Gram-negative bacteria highlights its potential as an antimicrobial agent.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus25
Escherichia coli30

Case Studies

Several case studies have explored the therapeutic applications of this compound:

  • Case Study on Lung Cancer : A study involving A549 cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to controls, suggesting its potential use as a therapeutic agent in lung cancer treatment .
  • Combination Therapy : Research indicates that combining this compound with established chemotherapeutic agents enhances its efficacy, suggesting synergistic effects that could improve treatment outcomes in resistant cancer types .

Q & A

Q. What synthetic methodologies are most effective for constructing the thiadiazoloquinazolinone core?

The core structure is typically synthesized via cyclocondensation reactions. For example, 2-aminothiadiazoles can react with substituted quinazolinones under acidic conditions (e.g., H₂SO₄) to form fused heterocycles. Microwave-assisted one-pot protocols using catalysts like diphenhydramine hydrochloride-CoCl₂·6H₂O deep eutectic solvents improve yields (85–92%) and reduce reaction times (15–30 min) . S-Alkylation selectivity at the 2-position is critical; propylthio derivatives (e.g., MD 4404 B1) show optimal antitubercular activity .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of:

  • HPLC-MS : To confirm molecular weight (exact mass: 352.0893) and detect impurities.
  • ¹H/¹³C NMR : Analyze aromatic proton environments (e.g., phenylamino group δ 7.2–7.8 ppm) and carbonyl signals (C=O at ~170 ppm).
  • X-ray crystallography : Resolve crystal packing and confirm substituent orientation (e.g., chloro vs. phenylamino positions) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Antimycobacterial : Microplate Alamar Blue assay against Mycobacterium tuberculosis H37Rv (MIC ≤6.25 µg/mL for active derivatives) .
  • Anticancer : MTT assay on MCF-7 (breast cancer) or HeLa cells, comparing IC₅₀ values to reference drugs like bleomycin .
  • Antibacterial : Disk diffusion against Staphylococcus aureus or Pseudomonas aeruginosa .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of this scaffold?

Key SAR insights:

  • Position 8 (Cl) : Critical for hydrophobic interactions with target proteins (e.g., InhA in M. tuberculosis). Replacement with electron-withdrawing groups (NO₂, F) reduces activity by 90% .
  • Position 2 (phenylamino) : Aromatic substituents enhance π-stacking; bulkier groups (e.g., 4-chlorophenyl) improve binding to αIIbβ3 integrin (IC₅₀ <100 nM) .
  • Core modifications : Fluorine at the 2-position of the thiadiazole ring retains activity, while larger alkyl groups (e.g., methyl) diminish potency .

Q. What computational strategies resolve contradictions in biological data across derivatives?

  • Molecular docking : Compare binding poses of active (e.g., propylthio derivative) vs. inactive (p-methylacetophenone) analogs in target pockets (e.g., InhA or αIIbβ3) .
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to explain variable MICs or IC₅₀s .
  • DFT calculations : Evaluate electron density maps to rationalize reactivity differences (e.g., S-alkylation selectivity) .

Q. How can eco-friendly synthesis protocols be applied to this compound?

  • Ultrasound irradiation : Reduces reaction time (20–40 min) and energy use in one-pot three-component syntheses (e.g., with malononitrile and aldehydes) .
  • Green catalysts : Diphenhydramine hydrochloride-CoCl₂·6H₂O eutectic solvents achieve >90% atom economy and are recyclable for 5 cycles without yield loss .

Q. What crystallographic evidence supports the compound’s mechanism of action?

  • InhA binding : The propylthio derivative forms van der Waals contacts with InhA residues (Leu218, Val203) and hydrogen bonds with NAD⁺ cofactor .
  • αIIbβ3 antagonism : The phenylamino group occupies a hydrophobic cleft near Mg²⁺ in the MIDAS domain, disrupting integrin activation .

Methodological Challenges

Q. How to address low yields in multi-step syntheses?

  • Optimize cyclization : Use Dean-Stark traps to remove water in thiadiazole-quinazoline fusion steps .
  • Protecting groups : Temporarily mask reactive amines (e.g., with Boc) during S-alkylation to prevent side reactions .

Q. What strategies validate multi-target pharmacological effects?

  • Kinase profiling : Screen against a panel of 50+ kinases to identify off-target interactions (e.g., EGFR or VEGFR2 inhibition) .
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated M. tuberculosis to pinpoint pathways affected (e.g., mycolic acid biosynthesis) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.